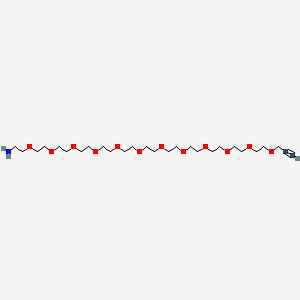

Propargyl-PEG12-amine

Vue d'ensemble

Description

Propargyl-PEG12-amine is a PEG-based linker that can be used in the synthesis of PROTACs . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Molecular Structure Analysis

The chemical formula of this compound is C27H53NO12 . The molecular weight is 583.71 .Chemical Reactions Analysis

This compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The amine group readily reacts with activated NHS esters and carboxylic acids under coupling conditions to form stable amide bonds .Physical And Chemical Properties Analysis

This compound is a PEG derivative containing a propargyl group and an amino group. The hydrophilic PEG spacer increases solubility in aqueous media .Applications De Recherche Scientifique

Synthèse des propargylamines

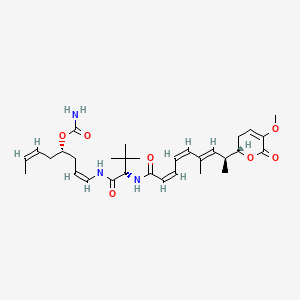

Les propargylamines sont une classe de composés dotés de nombreuses propriétés pharmaceutiques et biologiques {svg_1}. La Propargyl-PEG12-amine peut être utilisée dans la synthèse sans solvant des propargylamines {svg_2}.

Traitement des troubles neurodégénératifs

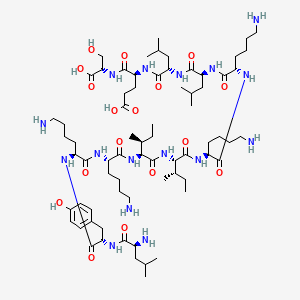

Des dérivés de propargylamine tels que la pargyline, la rasagiline et la sélégiline sont utilisés contre les troubles neurodégénératifs comme les maladies de Parkinson et d'Alzheimer {svg_3}. Le groupe propargyle dans la this compound pourrait potentiellement être utilisé dans le développement de médicaments similaires {svg_4}.

Inhibiteur de la monoamine oxydase

La pargyline, un dérivé de la propargylamine, est un inhibiteur de la monoamine oxydase {svg_5}. Cela suggère que la this compound pourrait potentiellement être utilisée dans le développement d'inhibiteurs similaires {svg_6}.

Traitement du diabète de type 1

En tant qu'inhibiteur de la monoamine oxydase, la pargyline est également utilisée pour traiter le diabète de type 1 {svg_7}. Cela suggère que la this compound pourrait potentiellement être utilisée dans le développement de traitements similaires {svg_8}.

Traitements contre le cancer

La pargyline possède des propriétés inhibitrices contre la proline-5-carboxylate réductase-1 (PYCR1), ce qui la rend utile pour les traitements contre le cancer {svg_9}. Cela suggère que la this compound pourrait potentiellement être utilisée dans le développement de traitements similaires {svg_10}.

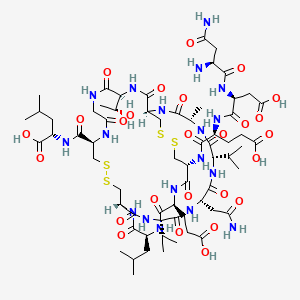

Chimie click

La this compound est un réactif hétérobifonctionnel qui permet la formation d'amide avec les acides carboxyliques, les esters NHS activés, les carbonyles (cétone, aldéhyde), etc. {svg_11}. Le groupe propargyle est réactif avec les composés azotés via la chimie click azoture-alcyne catalysée au cuivre pour donner une liaison triazole stable {svg_12}.

Synthèse de molécules PROTAC

La this compound peut être utilisée pour la synthèse de molécules PROTAC (chimères de ciblage de la protéolyse) {svg_13}. Elle contient un groupe alcyne, qui peut réagir avec des molécules contenant un groupe azoture via une réaction de cycloaddition azoture-alcyne catalysée au cuivre (CuAAC) {svg_14}.

Blocs de construction en synthèse organique

Le groupe propargyle est un groupement très polyvalent dont l'introduction dans des blocs de construction de petites molécules ouvre de nouvelles voies synthétiques pour une élaboration ultérieure {svg_15}. La this compound, avec son groupe propargyle, peut servir de bloc de construction précieux en synthèse organique {svg_16}.

Mécanisme D'action

Target of Action

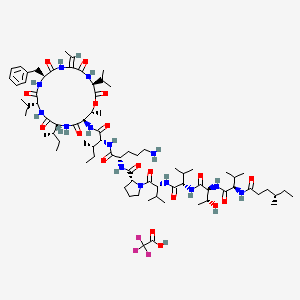

Propargyl-PEG12-amine is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

This compound contains an Alkyne group, which can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction is often referred to as “click chemistry” due to its reliability, specificity, and biocompatibility . The result is a stable triazole linkage that connects the PROTAC molecule to its target .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking a target protein to an E3 ubiquitin ligase, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility and stability, which can enhance the bioavailability of the protacs it is used to construct .

Result of Action

The ultimate result of the action of this compound, as part of a PROTAC molecule, is the selective degradation of target proteins . This can lead to a variety of cellular effects, depending on the function of the target protein .

Action Environment

The action of this compound, and the PROTACs it helps to form, can be influenced by various environmental factors. These may include the presence of other proteins or molecules, the pH of the environment, and the presence of copper ions necessary for the CuAAC reaction

Orientations Futures

Propargylamines are a versatile class of compounds which find broad application in many fields of chemistry . The introduction of the propargyl group into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Analyse Biochimique

Biochemical Properties

Propargyl-PEG12-amine plays a crucial role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that use the ubiquitin-proteasome system to selectively degrade target proteins . The propargyl group in this compound can react with azide-containing molecules in a CuAAc reaction . This property allows it to form a stable triazole linkage with target proteins, leading to their ubiquitination and subsequent degradation .

Cellular Effects

The effects of this compound on cells are primarily mediated through its role in the formation of PROTACs . By facilitating the degradation of specific target proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The exact effects depend on the specific target protein being degraded .

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in the synthesis of PROTACs . The propargyl group in this compound reacts with azide-containing molecules in a CuAAc reaction to form a stable triazole linkage . This linkage allows the PROTAC to bind to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings due to its role in the formation of PROTACs . The stability and degradation of the PROTACs can influence the long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound in animal models would largely depend on the specific PROTAC being studied . Different dosages could lead to variations in the degradation of the target protein, potentially resulting in different physiological responses . High doses could potentially lead to off-target effects or toxicity .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis and degradation of PROTACs . It interacts with azide-containing molecules and E3 ubiquitin ligases during the formation of PROTACs . The specific metabolic pathways and enzymes involved would depend on the specific PROTAC being synthesized .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be influenced by its role in the formation of PROTACs . The specific transporters or binding proteins it interacts with, as well as its localization or accumulation, would depend on the specific PROTAC being synthesized .

Subcellular Localization

The subcellular localization of this compound would be determined by its role in the formation of PROTACs . Depending on the specific PROTAC being synthesized, it could be directed to specific compartments or organelles within the cell .

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H53NO12/c1-2-4-29-6-8-31-10-12-33-14-16-35-18-20-37-22-24-39-26-27-40-25-23-38-21-19-36-17-15-34-13-11-32-9-7-30-5-3-28/h1H,3-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVZNOYZXMNIGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H53NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[2-({3-[2-(prop-2-enamido)acetamido]phenyl}amino)pyrimidin-5-yl]-5-[3-(trifluoromethyl)benzamido]benzamide](/img/structure/B610135.png)

![6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B610137.png)

![N'-(3-{[5-(2-Cyclopropylpyrimidin-5-Yl)-1h-Pyrrolo[2,3-B]pyridin-3-Yl]carbonyl}-2,4-Difluorophenyl)-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B610141.png)

![(2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid](/img/structure/B610150.png)